4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride

Description

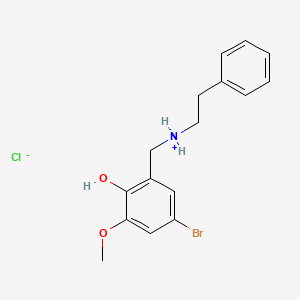

4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is a brominated and methoxylated phenethylamine derivative with a substituted o-cresol backbone. Its molecular structure features a bromine atom at the 4-position, a methoxy group at the 6-position, and a phenethylamino moiety attached to the alpha carbon of the o-cresol ring. This compound is structurally analogous to designer phenethylamine derivatives, such as the 2C series (e.g., 2C-B), but with distinct substitution patterns that influence its physicochemical and pharmacological properties.

Properties

CAS No. |

68398-07-2 |

|---|---|

Molecular Formula |

C16H19BrClNO2 |

Molecular Weight |

372.7 g/mol |

IUPAC Name |

(5-bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C16H18BrNO2.ClH/c1-20-15-10-14(17)9-13(16(15)19)11-18-8-7-12-5-3-2-4-6-12;/h2-6,9-10,18-19H,7-8,11H2,1H3;1H |

InChI Key |

BBNPJDZYBKTEFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)C[NH2+]CCC2=CC=CC=C2)Br.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride typically involves multiple steps, starting with the bromination of a phenolic compound, followed by methoxylation and subsequent reaction with an azanium chloride derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may yield dehalogenated or demethylated products.

Substitution: Nucleophilic substitution reactions can replace the bromine or methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction could yield simpler phenolic compounds.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Treatment

The compound has been identified as a beta-adrenergic blocking agent, which can be beneficial in treating cardiovascular disorders such as:

- Arrhythmias : It helps stabilize heart rhythms.

- Coronary Heart Disease : It may reduce the risk of heart attacks by managing blood pressure and heart rate.

- Angina Pectoris : The compound alleviates chest pain associated with reduced blood flow to the heart.

- Hypertension : It can lower blood pressure effectively .

The unique structure of this compound allows it to block beta-adrenergic receptors without the common side effects associated with other beta-blockers, making it a promising candidate for safer cardiovascular therapies .

2. Cancer Therapy

Research indicates that compounds similar to 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride may act as alpha-helix mimetics, which are crucial in targeting the Wnt signaling pathway involved in oncogenesis. This pathway is linked to various cancers, including colorectal cancer. By inhibiting the transcriptional activity of TCF4/β-catenin complexes, these compounds could potentially prevent tumor growth and metastasis .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains and showed comparable or superior activity to established antibiotics such as isoniazid and ciprofloxacin. Specifically:

- In vitro tests revealed effectiveness against mycobacterial, bacterial, and fungal strains.

- The structure-activity relationship (SAR) analysis indicated that modifications in the chemical structure could enhance antimicrobial efficacy .

Summary of Findings

The following table summarizes the key findings regarding the applications of 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride:

Case Studies and Research Insights

Several studies have provided insights into the efficacy and safety profiles of this compound:

- A study highlighted its ability to reduce tachycardia in animal models more effectively than conventional beta-blockers .

- Another investigation into its anticancer properties revealed that it could inhibit cell proliferation in colorectal cancer cell lines through modulation of key signaling pathways .

Mechanism of Action

The mechanism by which (5-Bromo-2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azaniumchloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azanium chloride moiety may also play a role in ionic interactions with target molecules.

Comparison with Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2C-B, a well-documented designer drug, shares a brominated phenethylamine backbone with the target compound but differs in substitution positions. Key distinctions include:

- Substituent positions : 2C-B has bromine at the 4-position and methoxy groups at 2- and 5-positions, whereas the target compound features bromine at 4, methoxy at 6, and an o-cresol-derived hydroxyl group.

- Functional groups : The absence of a hydroxyl group in 2C-B reduces its polarity compared to the target compound, likely altering solubility and blood-brain barrier penetration.

Table 1: Structural Comparison

| Compound | Substituent Positions | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | 4-Br, 6-OCH₃, α-PEA | C₁₆H₁₇BrNO₂·HCl | Br, OCH₃, OH, Phenethylamino |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 4-Br, 2-OCH₃, 5-OCH₃ | C₁₀H₁₄BrNO₂·HCl | Br, OCH₃ (x2) |

Other Cresol Derivatives

Compounds like methyl-nitrocatechol isomers (C₇H₇NO₄), identified in secondary organic aerosol (SOA) studies, share the o-cresol backbone but lack bromine and phenethylamino groups. These derivatives exhibit distinct environmental reactivity, forming via oxidation of o-cresol in atmospheric mixtures .

Physicochemical Properties

- Stability : Bromine’s electron-withdrawing effects may enhance stability against enzymatic degradation compared to chlorine analogues (e.g., 2C-C).

Analytical Methods

Analytical techniques for detecting the target compound can be inferred from methods used for 2C-B and related phenethylamines:

- GC-MS: Fragmentation patterns (e.g., m/z 138 for NO loss in cresol derivatives) are critical for identification .

- HPLC : Retention times differ due to substituent-induced polarity changes. For example, the target compound’s hydroxyl group may result in longer retention in reversed-phase systems compared to 2C-B .

Table 2: Analytical Signatures

| Compound | Key MS Fragments (m/z) | HPLC Retention Time (Relative) |

|---|---|---|

| Target Compound | 137 (NOH), 138 (NO) | Moderate (polar OH group) |

| 2C-B | 104, 145 (methoxy ions) | Shorter (non-polar) |

| Methyl-nitrocatechol | 137, 138 | Variable (isomer-dependent) |

Environmental Stability and Degradation

- Oxidation: Likely forms nitrocatechol derivatives (e.g., C₇H₇NO₄ isomers) under oxidative conditions, as seen in SOA formation from o-cresol .

- Photodegradation: Bromine may slow degradation compared to non-halogenated cresols, increasing environmental persistence.

Biological Activity

4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is a synthetic organic compound classified within the phenethylamine family, known for its psychoactive properties. This compound features a bromo group, a methoxy group, and an amino group on its aromatic ring, which contribute to its unique chemical reactivity and potential biological activities. Its molecular formula is C16H20BrClN2O2, with a molecular weight of approximately 372.7 g/mol.

The biological activity of 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is primarily attributed to its interactions with various neurotransmitter systems. The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific receptors and enzymes. The azanium chloride moiety may also engage in ionic interactions with target molecules, enhancing its pharmacological effects.

Pharmacological Studies

Research has indicated that this compound exhibits a range of biological activities, particularly in relation to neurotransmitter modulation. Some key findings include:

- Neurotransmitter Interaction : The compound's structural similarity to catecholamines suggests potential effects on dopaminergic and adrenergic systems, which are crucial for mood regulation and cognitive functions.

- Cytotoxicity : Preliminary studies have shown that derivatives of similar phenethylamines can exhibit cytotoxic effects against various cancer cell lines, including breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays to measure growth inhibition . While specific data on 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is limited, the trends observed in related compounds warrant further exploration.

Comparative Analysis

The uniqueness of 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride lies in its specific combination of functional groups. A comparative analysis with similar compounds highlights distinct characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-6-methoxy-o-cresol hydrochloride | C8H12ClNO2 | Lacks bromo substituent; simpler structure |

| 4-Methoxyphenethylamine | C10H15NO2 | No hydroxyl groups; primarily acts as a stimulant |

| 2-Bromo-4-methoxyphenethylamine | C10H12BrNO2 | Similar brominated structure; different positioning |

This table illustrates how the structural differences may influence the biological activity and pharmacological profiles of these compounds.

Cancer Research

In studies evaluating the cytotoxicity of phenethylamine derivatives against cancer cell lines, compounds similar to 4-Bromo-6-methoxy-alpha-(phenethylamino)-o-cresol hydrochloride demonstrated significant growth inhibition. For instance, certain derivatives exhibited GI50 values below 10 µM against the MDA-MB-468 cell line, indicating potent anti-cancer activity . Although direct studies on this specific compound are sparse, it is reasonable to hypothesize that it may exhibit similar effects due to its structural characteristics.

Neuropharmacology Studies

Further investigations into the neuropharmacological effects of related phenethylamines have revealed their potential applications in treating mood disorders and neurodegenerative diseases. The binding affinity of these compounds to serotonin and dopamine receptors suggests they could modulate neurotransmission effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.